dl-Alanyl-dl-leucine

Vue d'ensemble

Description

dl-Alanyl-dl-leucine: is a dipeptide composed of the amino acids alanine and leucine. It is involved in various biochemical processes and has been identified as a potential biomarker for chronic kidney disease . This compound is synthesized from the amino acids alanine and leucine and plays a significant role in muscle growth and repair, making it a popular choice for nutritional supplements, especially among athletes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: dl-Alanyl-dl-leucine can be synthesized through chemical synthesis methods. One common method involves the reaction of alanine chloride with leucine under controlled conditions . The reaction typically requires a solvent such as water or ethanol and may involve the use of catalysts to enhance the reaction rate.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. The process involves the precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: dl-Alanyl-dl-leucine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substitution reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

Overview

dl-Alanyl-dl-leucine is a dipeptide composed of the amino acids alanine and leucine. It has garnered attention in various scientific fields due to its biochemical properties and potential applications in medicine, nutrition, and biotechnology. This article explores its applications, supported by data tables and case studies.

Biochemical Research

- Protein Synthesis: Dipeptides like this compound are known to stimulate protein synthesis, particularly through the activation of the mTOR signaling pathway, which is crucial for muscle growth and repair. Studies indicate that leucine-enriched amino acid mixtures enhance lean tissue mass in elderly populations .

- Metabolic Pathways: The hydrolysis of this compound releases alanine and leucine, which participate in various metabolic pathways. Alanine plays a role in gluconeogenesis, while leucine is critical for insulin secretion regulation .

Medical Applications

- Chronic Kidney Disease Biomarker: Research has identified this compound as a potential biomarker for chronic kidney disease, indicating its relevance in clinical diagnostics .

- Therapeutic Potential: The compound is being explored for its therapeutic effects in muscle repair and metabolic disorders. Its role in modulating enzyme activity related to muscle growth makes it a candidate for further pharmacological studies .

Nutritional Supplements

- This compound is utilized in nutritional products aimed at enhancing muscle recovery and performance. Its inclusion in dietary supplements targets athletes and individuals engaged in strenuous physical activities .

Antimicrobial Studies

A study investigated peptides containing beta-alanine against E. coli and Staphylococcus aureus, showing significant reductions in bacterial growth, suggesting potential for developing new antimicrobial agents .

Cancer Research

Research focused on the antiproliferative effects of modified peptides containing this compound on MCF-7 cells found enhanced cytotoxicity compared to non-modified counterparts, indicating therapeutic applications in oncology .

Mécanisme D'action

The mechanism of action of dl-Alanyl-dl-leucine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in muscle growth and repair. Additionally, it may influence the expression of genes related to these processes .

Comparaison Avec Des Composés Similaires

L-Alanyl-L-leucine: A dipeptide composed of the L-isomers of alanine and leucine.

L-Alanyl-D-leucine: A dipeptide composed of the L-isomer of alanine and the D-isomer of leucine.

D-Alanyl-L-leucine: A dipeptide composed of the D-isomer of alanine and the L-isomer of leucine.

Uniqueness: dl-Alanyl-dl-leucine is unique due to its specific combination of the D- and L-isomers of alanine and leucine.

Activité Biologique

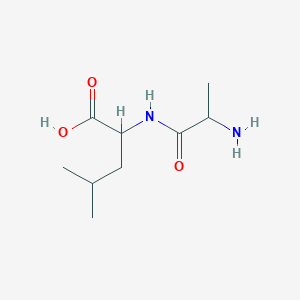

dl-Alanyl-dl-leucine is a dipeptide formed from the amino acids alanine and leucine. This compound, with a molecular formula of CHNO and a molecular weight of approximately 202.25 g/mol, has garnered attention in biochemical research due to its potential biological activities and applications in various fields, including nutrition, pharmacology, and cryobiology.

Structural Properties

As a racemic mixture, this compound contains both D- and L-forms of alanine and leucine. The presence of these stereoisomers can significantly influence the compound's biological activity. The peptide bond linking the carboxyl group of alanine to the amino group of leucine is crucial for its structural integrity and function.

1. Protein Synthesis

Dipeptides like this compound are known to stimulate protein synthesis. Leucine, in particular, plays a pivotal role in activating the mTOR signaling pathway, which is essential for muscle protein synthesis and growth (Duan et al., 2016; Li et al., 2011). Studies indicate that supplementation with leucine-enriched amino acid mixtures can enhance lean tissue mass (LTM) and functional performance in elderly populations (Nature, 2015) .

2. Metabolic Pathways

The hydrolysis of this compound releases its constituent amino acids, which then participate in various metabolic pathways. Alanine is involved in gluconeogenesis, while leucine is critical for stimulating insulin secretion and regulating blood sugar levels (Duan et al., 2016). The compound's ability to influence these metabolic processes makes it a valuable subject for research into nutritional supplementation.

3. Cryobiological Applications

Research has shown that dipeptides like this compound can serve as model compounds in cryo-bioorganic chemistry. Their well-defined structures allow scientists to study protein folding and dynamics at ultra-low temperatures, potentially leading to advancements in cryopreservation techniques (Smolecule).

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- mTOR Activation : Leucine activates mTORC1, leading to increased protein synthesis and cell growth.

- Fatty Acid Oxidation : Leucine enhances fatty acid oxidation by activating AMPK, which helps maintain energy homeostasis.

- Transport Mechanisms : The compound interacts with various transporters that facilitate its absorption and utilization within biological systems (Nature, 2021) .

Propriétés

IUPAC Name |

2-(2-aminopropanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80936873 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1999-42-4, 1638-60-4, 3303-34-2 | |

| Record name | DL-Alanyl-DL-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC89666 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1999-42-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89609 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89609 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80936873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.